Lipophilicity (XLogP3) Comparison: Enhanced Membrane Partitioning Versus 4,6-Dichloro-5-nitropyrimidine
The trifluoromethyl group at the 2-position increases computed lipophilicity relative to the non-fluorinated analogue 4,6-dichloro-5-nitropyrimidine. The target compound exhibits an XLogP3 of 2.9 [1], whereas 4,6-dichloro-5-nitropyrimidine has a logP of approximately 2.29 [2]. This +0.6 log unit increase corresponds to roughly 4-fold greater partitioning into lipophilic phases, which can influence membrane permeability and pharmacokinetic profiles when the compound is used in bioactive molecule synthesis.
| Evidence Dimension | Computed lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4,6-Dichloro-5-nitropyrimidine (CAS 4316-93-2), logP ≈ 2.29 |
| Quantified Difference | Δ logP ≈ +0.6 (target more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3) and Sielc (HPLC-derived logP) |
Why This Matters
Increased lipophilicity directly affects compound handling, solubility profile, and the drug-likeness of derived molecules; procurement of the CF₃-bearing building block enables synthesis of more membrane-permeable analogs without post-synthetic modification.
- [1] PubChem. 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine. PubChem Compound Summary for CID 21400869. National Center for Biotechnology Information. View Source
- [2] Sielc. Pyrimidine, 4,6-dichloro-5-nitro-. Compound properties including logP. View Source
